Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of novel spiroindanedionepyrrolizidines have been synthesized by multicomponent 1,3-dipolar cycloaddition of a variety of (E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones with unstabilized azomethine ylides .
The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation” . This allows for the efficient exploration of the pharmacophore space due to sp3-hybridization . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .
The 1,3-dipolar cycloaddition reaction of 1,3-dipoles with olefinic or acetylenic dipolarophiles has become an important and general method for the construction of five-membered heterocyclic rings . This reaction has been shown to be regioselective and stereoselective .
This compound falls under the category of organic compounds, particularly those containing both aromatic and heterocyclic structures. It is often utilized in medicinal chemistry and organic synthesis due to its unique structural features.
The synthesis of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene typically involves the reaction of 2-bromobenzoyl chloride with pyrrolidine. The process can be detailed as follows:
Starting Materials:
Reaction Conditions:
Procedure:
This method highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene consists of a bromine atom attached to a benzene ring, which is further substituted by a pyrrolidin-1-ylcarbonyl group.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles, lengths, and spatial arrangement.
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene participates in several chemical reactions:
Nucleophilic Substitution:
The bromine atom can be substituted by various nucleophiles (e.g., amines or thiols) under suitable conditions.
Reduction Reactions:
The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions:
The compound can engage in Suzuki-Miyaura coupling reactions, forming biaryl compounds that are significant in medicinal chemistry.
These reactions emphasize the versatility of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene in synthetic organic chemistry.
The mechanism of action for 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene primarily revolves around its ability to undergo nucleophilic substitution and participate in coupling reactions.
Understanding these mechanisms is crucial for developing derivatives with enhanced biological activities or specific functionalities.
The stability of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene can be influenced by environmental factors such as pH and temperature, which must be considered during handling and storage.
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene has several significant applications:
Medicinal Chemistry:
It serves as a building block for synthesizing bioactive molecules that may have therapeutic potential against various diseases.
Organic Synthesis:
Utilized in creating complex organic molecules, including heterocycles and analogs of natural products.
Material Science:
May contribute to developing new materials with tailored properties for specific applications in electronics or coatings.
These applications highlight the compound's importance across multiple scientific disciplines, underscoring its utility in advancing research and development efforts.
The compound is systematically named as (2-bromophenyl)(pyrrolidin-1-yl)methanone according to IUPAC conventions. This nomenclature precisely describes its molecular architecture: a bromine-substituted phenyl ring attached directly to a carbonyl group (methanone), which is further bonded to the nitrogen atom of a pyrrolidine ring. Its molecular formula is C₁₁H₁₂BrNO, with a calculated molecular weight of 254.12 g/mol. This formula reflects the presence of 11 carbon atoms, 12 hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom [3]. The compound is also recognized by several synonyms in chemical literature and commercial catalogs, including 1-(2-Bromobenzoyl)pyrrolidine and 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene [3] [7] [10].
Table 1: Nomenclature and Molecular Descriptors of (2-Bromophenyl)(pyrrolidin-1-yl)methanone
Property | Value |
---|---|
Systematic IUPAC Name | (2-Bromophenyl)(pyrrolidin-1-yl)methanone |
Molecular Formula | C₁₁H₁₂BrNO |
Molecular Weight | 254.12 g/mol |
Common Synonyms | 1-(2-Bromobenzoyl)pyrrolidine; EVT-309521; 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene |
Canonical SMILES | C1CCN(C1)C(=O)C2=CC=CC=C2Br |
InChI Key | MARIEGBUQWCPFS-UHFFFAOYSA-N |
The molecular structure integrates two key pharmacophoric elements: an aromatic bromo-substituted phenyl ring that serves as an electrophilic site for cross-coupling reactions, and a pyrrolidine heterocycle that introduces chirality and basicity. The carbonyl group linking these moieties creates a planar amide bond with partial double-bond character, influencing the molecule's overall electronic distribution and reactivity [3].
Although direct crystallographic data for this specific compound is limited in the provided search results, related pyrrolidine-containing structures exhibit characteristic conformational behaviors. The pyrrolidine ring typically adopts an envelope conformation in the solid state, with the nitrogen atom slightly displaced from the plane formed by the other four atoms [4]. This non-planar geometry reduces ring strain while allowing the nitrogen lone pair to participate in bonding interactions. The amide bond connecting the pyrrolidine to the bromophenyl group exhibits partial double-bond character, resulting in a coplanar arrangement between the carbonyl group and the aromatic ring [8].
Key bond parameters derived from analogous structures include:
Table 2: Characteristic Structural Features of Pyrrolidine Carbonyl Derivatives
Structural Parameter | Value Range | Significance |
---|---|---|
C=O Bond Length | 1.21-1.23 Å | Partial double-bond character |
C-N Bond Length | 1.34-1.36 Å | Resonance stabilization |
N-C-C(Aromatic) Angle | 118-122° | Sp² hybridization at carbonyl carbon |
Pyrrolidine Puckering | Envelope conformation | Minimizes steric strain |
Dihedral Angle (Ar-CO) | <10° | Conjugation stabilization |
The bromine atom ortho to the carbonyl group creates potential for steric interactions with the amide functionality, potentially influencing crystal packing and molecular conformation. This ortho-substitution pattern may also contribute to unique reactivity profiles in nucleophilic substitution reactions due to the proximity effect [8]. The molecule lacks chiral centers but may exhibit restricted rotation about the amide bond at ambient temperatures, potentially leading to conformational isomers detectable by NMR spectroscopy [3].
The precise origins of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene remain undocumented in mainstream chemical literature, but its emergence aligns with broader developments in heterocyclic chemistry during the late 20th century. The compound first appeared in chemical catalogs with the CAS registry number 124461-27-4, assigned in 1992, suggesting its initial synthesis likely occurred in the early 1990s [3] [10]. This timeframe corresponds with expanding interest in pyrrolidine derivatives as bioactive scaffolds and synthetic intermediates in pharmaceutical research.
The compound gained prominence as a versatile building block in medicinal chemistry programs, particularly following the publication of optimized synthesis protocols. A significant advancement came with the development of efficient amidation techniques using 2-bromobenzoyl chloride and pyrrolidine in dichloromethane with triethylamine as base, yielding the product in high purity after recrystallization . This methodology represented an improvement over earlier approaches that suffered from low yields or impurities.
Patent literature from the early 2000s reveals the compound's application as a key intermediate in the synthesis of complex molecules targeting various therapeutic areas. For example, WO2020010210A1 describes its use in preparing MERTK kinase degraders for oncology applications, highlighting its role in constructing biologically active molecules [6]. The compound's dual functionality—the electron-deficient aryl bromide suitable for cross-coupling and the electron-rich pyrrolidine amide—makes it particularly valuable for constructing molecular diversity libraries.
The compound's journey reflects the evolution of pyrrolidine chemistry in drug discovery. Initially considered primarily as a synthetic intermediate, it has become recognized for its potential direct biological activities, though these remain secondary to its primary use as a building block. Commercial availability from multiple specialty chemical suppliers (e.g., EVITAChem, Capot Chemical) since approximately 2010 has accelerated its adoption in research settings [7] [10].
This compound occupies a strategic position in synthetic organic chemistry due to its orthogonal reactivity patterns. The aryl bromide moiety participates readily in transition metal-catalyzed cross-coupling reactions, while the amide carbonyl offers opportunities for nucleophilic addition or reduction. This dual functionality enables efficient construction of complex molecular architectures through sequential transformations [3].
Table 3: Synthetic Applications of (2-Bromophenyl)(pyrrolidin-1-yl)methanone
Reaction Type | Reagents/Conditions | Product Class | Application |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl pyrrolidinones | Pharmaceutical scaffolds |
Nucleophilic Substitution | Amines, CuI, K₂CO₃, 100°C | Ortho-aminophenyl ketones | Anticancer agents |
Carbonyl Reduction | LiAlH₄, THF, 0°C to reflux | (2-Bromobenzyl)pyrrolidines | Bioactive alkaloid analogs |
Directed Ortho-Metalation | n-BuLi, -78°C, then electrophile | Polysubstituted aryl derivatives | Material science intermediates |
In medicinal chemistry, the pyrrolidine ring serves as a privileged scaffold present in numerous pharmacologically active compounds. Recent advances (2015-2023) highlight pyrrolidine derivatives in antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibitory, and carbonic anhydrase inhibitory agents [2]. The specific incorporation of a bromine atom ortho to the carbonyl group enhances electrophilicity, making it susceptible to nucleophilic displacement—a property exploited in drug discovery programs to introduce structural diversity.
The compound's significance extends to materials science, where it functions as a precursor for organic electronic materials. The bromine atom enables incorporation into conjugated polymers through polymerization reactions, while the pyrrolidine carbonyl group can modify electron transport properties. Its thermal stability (boiling point ~240-245°C at 75 mmHg) and solid-state properties make it suitable for various material applications [3] [7].
Research into pyrrolidine-containing compounds continues to expand, with recent studies exploring their potential as:
The compound exemplifies the strategic value of halogenated heterocyclic building blocks in modern drug discovery, where efficient synthetic access combined with diverse reactivity enables rapid exploration of chemical space for biological activity. Its continued prominence in pharmaceutical research underscores the enduring importance of such structurally well-defined intermediates in addressing complex therapeutic challenges [2] [3].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0